1-(3,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one
Description
1-(3,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one is an organic compound with the molecular formula C12H12O2. This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and a phenylprop-2-en-1-one moiety. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
30300-91-5 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(3,3-dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-13(2)12(15-13)11(14)9-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3 |
InChI Key |
MPUWLOQTJZELPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one can be synthesized through several methods. One common method involves the reaction of 3,3-dimethyloxirane with cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of 1-(3,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as acetic acid or toluene peroxide may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and chiral ligands.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various cellular pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,4-Epoxy-4-methylpentan-2-one: Similar in structure but lacks the phenylprop-2-en-1-one moiety.
2,3-Dimethyloxirane: Contains the oxirane ring but differs in the rest of the structure.
[(1’E)-5’-(3’,3’-dimethyloxiran-2’-yl)-3’-hydroxy-3’-methylpent-1’-en-1’-yl]-quinolinone B: A more complex molecule with additional functional groups
Uniqueness
1-(3,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one is unique due to the combination of the oxirane ring and the phenylprop-2-en-1-one moiety, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in synthesis and research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
